1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one
Description
This compound belongs to a class of triazolopyrimidine derivatives characterized by a fused triazolo-pyrimidine core, a piperazine linker, and a branched aliphatic ketone side chain. Its molecular formula is C₂₃H₃₁N₇O₂ (based on structural analogs in and ). The 2-propylpentan-1-one group introduces steric bulk, which may influence pharmacokinetic properties like metabolic stability.
Properties
IUPAC Name |
1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-propylpentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N7O2/c1-4-7-18(8-5-2)24(32)30-15-13-29(14-16-30)22-21-23(26-17-25-22)31(28-27-21)19-9-11-20(12-10-19)33-6-3/h9-12,17-18H,4-8,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQOXZQMARVXLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibit usp28, a deubiquitinating enzyme. This suggests that our compound may also target similar enzymes or receptors.
Mode of Action
It’s known that [1,2,3]triazolo[4,5-d]pyrimidine derivatives can bind with high affinity to multiple receptors. This binding can lead to changes in the activity of the target, which can result in various biological effects.
Biochemical Pathways
[1,2,3]triazolo[4,5-d]pyrimidine derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities. These activities suggest that the compound may affect multiple biochemical pathways.
Biological Activity
The compound 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one is a synthetic molecule that exhibits a range of biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Molecular Formula
- C : 23
- H : 29
- N : 9
- O : 1
Molecular Weight
- 447.54 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the triazolo[4,5-d]pyrimidine scaffold. These compounds have shown significant activity against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer) .
The compound has been evaluated for its cytotoxic effects, revealing that it operates through multiple mechanisms:
- Inhibition of Cell Growth : In vitro assays demonstrated that the compound inhibits cell proliferation in a dose-dependent manner.
- Induction of Apoptosis : Mechanistic studies indicated that treatment with this compound leads to increased apoptosis in cancer cells, characterized by DNA fragmentation and activation of caspases.
Table 1 summarizes the IC50 values for various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.5 |
| HCT116 | 12.5 | |
| HePG-2 | 8.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of triazolo[4,5-d]pyrimidines possess antimicrobial activities against a variety of pathogens. The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria .
The biological activity of the compound is attributed to its ability to interact with specific molecular targets involved in cancer progression and microbial resistance:
- EGFR Inhibition : Similar compounds have been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in many cancers.
- Dual Targeting : The compound may exhibit dual inhibition properties against multiple kinases involved in tumor growth and survival.
Case Studies
A notable case study involved the administration of this compound in a xenograft model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with five analogs, highlighting structural variations and physicochemical properties:
*Molecular weight calculated based on analogs in and .
Key Observations:
Substituent Effects on Lipophilicity :
- Replacement of the ethoxy group with methoxy (e.g., ) reduces steric hindrance but may lower metabolic stability.
- Aliphatic chains (e.g., pentan-1-one in vs. propylpentan in the target compound) influence solubility and binding pocket compatibility.
Aromatic vs. Branched aliphatic chains (target compound) could reduce enzymatic cleavage compared to linear analogs.
Electron-Donating Groups :
- Dimethoxy substituents () increase electron density on the triazolopyrimidine core, possibly enhancing interactions with electron-deficient biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
